molecular formula C21H20O14 B2405579 (3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid CAS No. 86588-90-1

(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid

Cat. No.: B2405579
CAS No.: 86588-90-1
M. Wt: 496.377
InChI Key: DYIWTUWURQKJDN-YQMRLJPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with multiple hydroxy and carboxylic acid groups. It has a cyclohexane ring structure with two benzoyl groups attached via ether linkages . The molecule has a high degree of stereochemistry, with specific 3R and 5R configurations .


Molecular Structure Analysis

The molecule has a cyclohexane core, which is a six-membered ring. Attached to this core are two benzoyl groups via ether linkages. Each benzoyl group contains three hydroxy groups, making them trihydroxybenzoyl groups .

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. Its biological activity, if any, would depend on its specific interactions with biological molecules .

Future Directions

The future directions for research on this compound are not specified in the retrieved data. Given its complex structure and potential for various chemical reactions, it could be of interest in fields such as organic synthesis, medicinal chemistry, or materials science .

Properties

IUPAC Name

(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O14/c22-9-1-7(2-10(23)15(9)26)18(29)34-13-5-21(33,20(31)32)6-14(17(13)28)35-19(30)8-3-11(24)16(27)12(25)4-8/h1-4,13-14,17,22-28,33H,5-6H2,(H,31,32)/t13-,14-,17?,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIWTUWURQKJDN-JQWMKNCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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